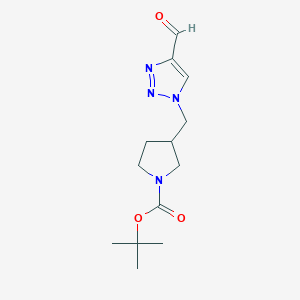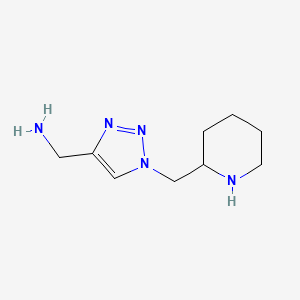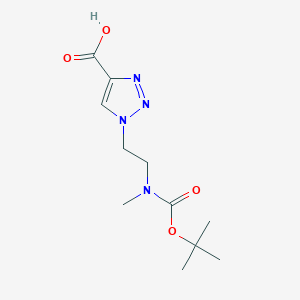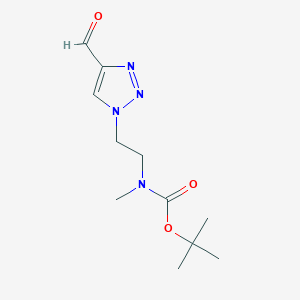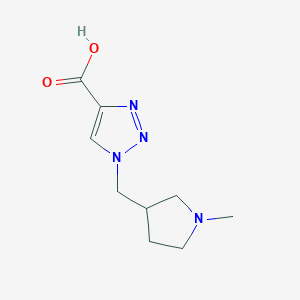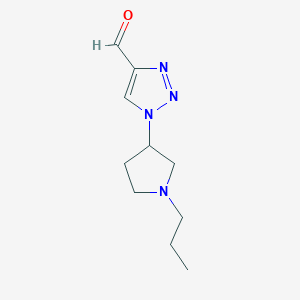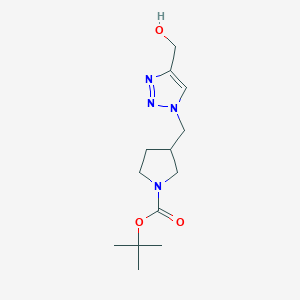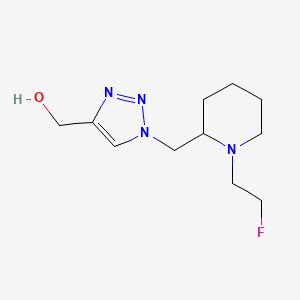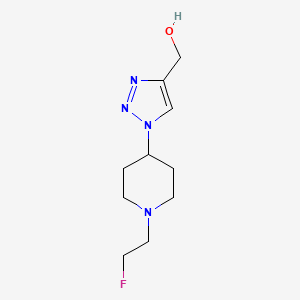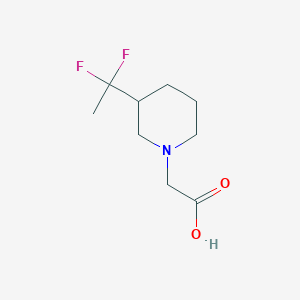
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
Piperidines are utilized in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular formula of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is C9H15F2NO2 and its molecular weight is 207.22 g/mol.Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of piperidine derivatives play a crucial role in the development of new chemical entities. For example, novel Mannich bases bearing a pyrazolone moiety were synthesized, showcasing the versatility of piperidine in creating compounds with potential electrochemical applications (Naik et al., 2013).
- Fluorinated compounds, including those related to retinoids, have been synthesized through methods such as crossed aldol condensation, demonstrating the significance of fluorinated derivatives in medicinal chemistry (Mead et al., 1985).
Catalysis and Chemical Reactions
- Piperidine and its derivatives are used as catalysts or reactants in chemical syntheses, such as the one-pot synthesis of naphthalene derivatives under ultrasound irradiation, highlighting the efficiency of using nano magnetite (Fe3O4) as a catalyst (Mokhtary & Torabi, 2017).
Chemical Modification and Drug Development
- The detailed chemical modification of molecules, including deuterium labeling of compounds for pharmaceutical applications, exemplifies the intricate work involved in the development of drug candidates. Such studies provide insights into the metabolic stability and pharmacokinetic properties of potential therapeutics (Lin et al., 2022).
Molecular Structure Analysis
- The study of molecular structures through techniques like X-ray crystallography or NMR spectroscopy is fundamental in understanding the chemical and physical properties of compounds. The analysis of adducts and molecular conformations contributes to the field of crystal engineering and materials science (Yan & Khoo, 2005).
Antimicrobial and Antifungal Applications
- Piperidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showcasing the potential of these compounds in therapeutic applications. The development of novel compounds with significant biological activities is crucial in addressing resistance to existing antimicrobial and antifungal agents (Vankadari et al., 2013).
Mechanism of Action
While the specific mechanism of action for 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-9(10,11)7-3-2-4-12(5-7)6-8(13)14/h7H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNAYWYENBXUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


